molecular formula C10H7N3O B2858103 Pyrazin-2-yl(pyridin-3-yl)methanone CAS No. 188631-00-7

Pyrazin-2-yl(pyridin-3-yl)methanone

Katalognummer: B2858103
CAS-Nummer: 188631-00-7
Molekulargewicht: 185.186
InChI-Schlüssel: CONJEIYQIFJXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazin-2-yl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C11 H8 N2 O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of this compound involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is efficient and can be performed under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazine ring attached to a pyridine ring via a methanone group . This structure is important for its chemical properties and potential applications.


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.18 . More detailed physical and chemical properties are not available in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Properties

  • Pyrazin-2-yl(pyridin-3-yl)methanone derivatives demonstrate significant antimicrobial activity. For instance, some derivatives synthesized through condensation processes exhibited comparable activity to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar et al., 2012).
  • Additional studies have shown that synthesized derivatives of this compound, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, exhibit moderate antibacterial activities against both Gram-positive and Gram-negative bacteria, with some also displaying moderate antioxidant activities (Golea Lynda, 2021).

Antitubercular Activity

  • This compound derivatives also show promise in antitubercular applications. A study on a series of indazol-2-yl(pyridin-4-yl)methanones, derived from the anti-tubercular drug isoniazid, revealed moderate anti-tubercular activity against Mycobacterium tuberculosis (Napoleon et al., 2015).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and structural characterization of various this compound derivatives. One study focused on methylation processes leading to specific compounds, providing insights into the molecular structure and bonding characteristics of these derivatives (Kloubert et al., 2012).
  • Another study detailed the synthesis of functionalized-magnetic nanoparticles for use as a catalyst in the green synthesis of this compound derivatives. This approach highlights the potential for environmentally friendly and efficient synthesis methods in creating medically significant compounds (Taheri et al., 2021).

Molecular Docking and Computational Studies

  • Molecular docking and computational studies have been used to explore the interactions and potential therapeutic applications of this compound derivatives. For example, a study utilized molecular docking to predict the interactions between these compounds and bacterial enzymes, providing insights into their antibacterial mechanisms (Sivakumar et al., 2021).

Therapeutic Potential in Cancer and Tuberculosis

  • Some derivatives of this compound have been evaluated for their potential as anticancer and antitubercular agents. These studies involve the synthesis of specific compounds and assessment of their activity against cancer cell lines and Mycobacterium tuberculosis (Neha et al., 2013).

Eigenschaften

IUPAC Name

pyrazin-2-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONJEIYQIFJXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.